molecular formula C13H17N3O3 B14695311 L-Phenylalaninamide, N-acetylglycyl- CAS No. 34017-16-8

L-Phenylalaninamide, N-acetylglycyl-

Cat. No.: B14695311
CAS No.: 34017-16-8
M. Wt: 263.29 g/mol
InChI Key: HAUIOEUWKQAETB-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Phenylalaninamide, N-acetylglycyl- is a compound with the molecular formula C13H17N3O3 and a molecular weight of 263.29 g/mol . It is a derivative of phenylalanine, an essential amino acid, and is often used in various chemical and biological research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Phenylalaninamide, N-acetylglycyl- typically involves the reaction of L-phenylalanine with N-acetylglycine under specific conditions. The process may include steps such as:

    Protection of functional groups: Protecting the amino group of L-phenylalanine to prevent unwanted reactions.

    Coupling reaction: Using coupling agents like carbodiimides to facilitate the formation of the peptide bond between L-phenylalanine and N-acetylglycine.

    Deprotection: Removing the protecting groups to yield the final product.

Industrial Production Methods

Industrial production methods for L-Phenylalaninamide, N-acetylglycyl- may involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and solution-phase synthesis. These methods ensure high purity and yield of the compound .

Chemical Reactions Analysis

Thiol-Catalyzed Peptide Ligation (CPL)

The primary route for synthesizing N-acetylglycyl-L-phenylalaninamide involves thiol-catalyzed peptide ligation under neutral aqueous conditions. This reaction couples N-acetylglycine nitrile (Ac-Gly-CN) with L-phenylalaninamide (Phe-NH2) to form the dipeptide amidine intermediate, which subsequently hydrolyzes to the final product .

Key Reaction Details:

  • Catalysts : Thiols such as N-acetylcysteine (Ac-Cys-OH) or thiomalic acid enhance ligation efficiency.

  • Conditions : pH 7, 60°C, 24 hours.

  • Mechanism :

    • Thiols activate the α-amidonitrile (Ac-Gly-CN) via nucleophilic attack, forming a thioimidate intermediate.

    • The amine group of L-phenylalaninamide displaces the thiol, yielding the amidine-linked dipeptide (Ac-GlyN-Phe-NH2).

    • Hydrolysis of the amidine occurs selectively under basic or prolonged conditions to form the peptide bond .

Performance Metrics:

ParameterValueSource
Yield65% (amidine)
Hydrolysis Stability<1% after 24 h (pH 7)
Catalyst Loading30 mol% Ac-Cys-OH

Selectivity and Stereochemical Control

The reaction exhibits high specificity for proteinogenic α-amino acids , avoiding non-proteinogenic or β-amino acids . For example:

  • Competing β-alanine (β-Ala-CN) or α,α-disubstituted amino acids (e.g., Aib) showed no detectable coupling under identical conditions .

  • Racemization is minimized due to the kinetic stability of the amidine intermediate and mild reaction conditions .

Hydrolysis Pathways

The amidine intermediate (Ac-GlyN-Phe-NH2) undergoes hydrolysis to form the peptide (Ac-Gly-Phe-NH2) under specific conditions:

  • Ser/Thr/Asn residues : Intramolecular catalysis by side-chain hydroxyl or amide groups accelerates hydrolysis .

  • pH dependence : Hydrolysis rates increase under basic conditions (pH > 9) .

Hydrolysis Data:

Amino AcidHydrolysis Rate (24 h)Product
Ser>90%Ac-Gly-Ser-OH
Asn85%Ac-Gly-Asn-OH
Phe<5%Ac-Gly-Phe-NH2

Activation and Side Reactions

  • Acetyl Transfer : Ac-CysAc-CN (a thioester analog of Ac-CoA) can transfer acetyl groups to α-amidonitriles, enabling chemoselective acetylation .

  • Competitive Hydrolysis : In the absence of amine nucleophiles, Ac-Gly-CN undergoes slow hydrolysis (~6% in 24 h at pH 7) .

Industrial and Prebiotic Relevance

  • Prebiotic Chemistry : The simplicity of thiol catalysis and water-compatibility suggest this reaction could have played a role in early peptide synthesis .

  • Synthetic Applications : The method avoids toxic coupling reagents (e.g., TBTU) and enables green chemistry approaches .

Structural and Mechanistic Insights

  • NMR Monitoring : Real-time NMR (e.g., Spinsolve 60 MHz) tracks reaction progress by observing shifts in α-proton regions (3.8–4.8 ppm) .

  • Kinetic Profiling : Pseudo-first-order kinetics are observed for amidonitrile activation, with rate constants dependent on thiol pKa .

Scientific Research Applications

L-Phenylalaninamide, N-acetylglycyl- has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in peptide synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its role in protein structure and function, as well as its interactions with enzymes and other biomolecules.

    Medicine: Investigated for potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the production of pharmaceuticals, cosmetics, and other chemical products.

Mechanism of Action

The mechanism of action of L-Phenylalaninamide, N-acetylglycyl- involves its interaction with specific molecular targets and pathways. It may act as a substrate or inhibitor for enzymes, influencing various biochemical processes. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

    Glycyl-L-phenylalaninamide acetate: Similar in structure but with different functional groups.

    Sarcosyl-L-phenylalaninamide acetate: Another derivative with distinct properties.

    L-alanyl-L-phenylalaninamide hydrochloride: A related compound with unique applications.

Uniqueness

L-Phenylalaninamide, N-acetylglycyl- stands out due to its specific combination of functional groups, making it suitable for particular research and industrial applications. Its unique properties allow for targeted interactions in biochemical and chemical processes .

Properties

CAS No.

34017-16-8

Molecular Formula

C13H17N3O3

Molecular Weight

263.29 g/mol

IUPAC Name

(2S)-2-[(2-acetamidoacetyl)amino]-3-phenylpropanamide

InChI

InChI=1S/C13H17N3O3/c1-9(17)15-8-12(18)16-11(13(14)19)7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H2,14,19)(H,15,17)(H,16,18)/t11-/m0/s1

InChI Key

HAUIOEUWKQAETB-NSHDSACASA-N

Isomeric SMILES

CC(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N

Canonical SMILES

CC(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.